molecular formula C21H32O5 B135524 Tetrahydrocortisone CAS No. 53-05-4

Tetrahydrocortisone

Cat. No. B135524
CAS RN: 53-05-4
M. Wt: 364.5 g/mol
InChI Key: SYGWGHVTLUBCEM-ZIZPXRJBSA-N
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Description

Tetrahydrocortisone (THE) is a metabolite of cortisol, a hormone produced by the adrenal cortex. It is found in the human body and plays a role in the metabolism of hormones. THE is excreted in urine and can be used as a measure of adrenocortical function. It is considered a biologically inactive metabolite, which means it does not have the same physiological effects as cortisol .

Synthesis Analysis

The synthesis of tetrahydrocortisone and its derivatives has been explored in several studies. For instance, the chemical synthesis of various sulfates and double-conjugates of tetrahydrocorticosteroids, including tetrahydrocortisone, has been described. This involves selective protection of hydroxy groups, catalytic hydrogenation, and sulfation . Additionally, the synthesis of deuterium-labeled tetrahydrocortisone has been reported for the study of cortisol metabolism in humans, which is crucial for understanding the dynamics of steroid hormones in the body .

Molecular Structure Analysis

Tetrahydrocortisone's molecular structure is characterized by the presence of multiple hydroxy groups, which are subject to various chemical reactions. The structure allows for the formation of complexes with other molecules, such as apolipoprotein A-I, which can interact with DNA and influence gene expression .

Chemical Reactions Analysis

Tetrahydrocortisone can form complexes with other molecules, such as apolipoprotein A-I, and this complex specifically interacts with eukaryotic DNA, affecting the structure and function of genes . The synthesis of glucuronides of tetrahydrocortisone also involves chemical reactions that introduce glucuronyl residues at specific positions on the steroid molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrocortisone are influenced by its molecular structure. It is a steroid with hydrophilic properties due to its hydroxy groups, which facilitate its excretion in urine. The metabolism of tetrahydrocortisone has been studied in health and disease, showing that it is a precursor to other metabolites and can be used to trace the metabolism of cortisol . An improved method for estimating tetrahydrocortisone in urine has been developed, which involves enzyme hydrolysis, extraction, and paper chromatography .

Scientific Research Applications

Modulation in Cortisol Metabolism

  • Pegvisomant and Acromegaly Treatment : Tetrahydrocortisone plays a role in the study of cortisol metabolism under the influence of pegvisomant, a growth hormone receptor antagonist used in acromegaly treatment. It is involved in the assessment of 11beta-hydroxysteroid dehydrogenase activity, indicating changes in cortisol metabolism upon treatment (Trainer et al., 2001).

  • Glaucoma Research : The urinary ratio of tetrahydrocortisol to tetrahydrocortisone (THF/THE) has been utilized in studies investigating the effect of 11β-hydroxysteroid-dehydrogenase type 1 (11βHSD1) inhibition on intraocular pressure in glaucoma patients (Schwab et al., 2017).

  • Type 2 Diabetes Mellitus Research : In the context of type 2 diabetes mellitus, the modulation of 11beta-hydroxysteroid dehydrogenase activity biomarkers, including tetrahydrocortisone, has been studied in relation to PF-00915275, a selective 11betaHSD1 inhibitor (Courtney et al., 2008).

  • Doping Control : Tetrahydrocortisone has been used in the development of analytical methods for doping control, specifically in differentiating endogenous and synthetic glucocorticoids in urine (de la Torre et al., 2015).

  • Clinical and Biochemical Studies : The determination of tetrahydrocorticosteroid glucuronides in human urine is crucial for clinical and biochemical studies, where tetrahydrocortisone plays a significant role (Ikegawa et al., 2009).

  • Diagnosis of Hypertension : Tetrahydrocortisone is important in diagnosing hypertension caused by congenital absence of 11β-hydroxysteroid dehydrogenase type 2 or enzyme inhibition after licorice ingestion, as measured in urine (Turpeinen et al., 2006).

  • Synthesis for Research : Recent advancements in the synthesis of tetrahydrocortisone 3-glucuronide, using cortisone acetate as a starting material, have implications for research applications (Zhang et al., 2022).

  • Enzymatic Hydrolysis Studies : Tetrahydrocortisone is used in studies focusing on the enzymatic hydrolysis of urinary conjugates of cortisol and its metabolites, important in steroid assays (Shibasaki et al., 2001).

Other Relevant Research Applications

  • Interference Studies : Research has been conducted on the interference of drugs like danazol with methods determining urinary tetrahydrocortisone (Konishi et al., 2001).
  • Assessment of Cortisol to Cortisone Ratios : Tetrahydrocortisone is instrumental in assessing the ratios of cortisol to cortisone and their metabolites in urine, offering diagnostic insights (Saba et al., 2009).
  • Salt Sensitivity Research : Studies have explored the relationship between 11beta-hydroxysteroid dehydrogenase type 2 activity, as measured by tetrahydrocortisone levels, and salt sensitivity in hypertension (Melander et al., 2003).
  • Obesity and Insulin Sensitivity : Tetrahydrocortisone levels have been studied in relation to obesity and insulin sensitivity, providing insights into glucocorticoid metabolism in these conditions (Müssig et al., 2008).

Safety And Hazards

The safety data sheet for Tetrahydrocortisone indicates that it is highly flammable and toxic if swallowed, in contact with skin or if inhaled. It causes damage to organs (Eyes) .

Future Directions

Significant advances have been made in understanding the complex and multi-faceted mechanisms used to control steroid hormone biosynthesis . The development of novel non-invasive biomarkers for diagnosis, prognosis, and disease monitoring of adrenocortical carcinoma is a promising future direction .

properties

IUPAC Name

(3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGWGHVTLUBCEM-ZIZPXRJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878591
Record name Tetrahydrocortisone
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Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrocortisone

CAS RN

53-05-4
Record name Tetrahydrocortisone
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Record name Tetrahydrocortisone
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Record name TETRAHYDROCORTISONE
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Record name 3α,17,21-trihydroxy-5-β-pregnane-11,20-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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